molecular formula C20H23N3OS B6011277 7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

货号 B6011277
分子量: 353.5 g/mol
InChI 键: YLGFBHJAFOWRKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. It is commonly known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B-cells and is a potential target for the treatment of various diseases, including cancer and autoimmune disorders.

作用机制

TAK-659 is a potent and selective inhibitor of BTK, which is a key enzyme involved in the signaling pathways of B-cells. BTK plays a critical role in B-cell activation, proliferation, and survival, and is a potential target for the treatment of various diseases, including cancer and autoimmune disorders. By inhibiting BTK, TAK-659 blocks the downstream signaling pathways that lead to B-cell activation and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent antitumor activity in animal models of B-cell malignancies, including lymphoma and leukemia. In addition, TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell activation. TAK-659 has also been shown to have a favorable safety profile and is well-tolerated in animal studies.

实验室实验的优点和局限性

The advantages of TAK-659 for lab experiments include its potent inhibition of BTK, its favorable pharmacokinetic profile, and its well-tolerated safety profile in animal studies. However, the limitations of TAK-659 include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

未来方向

For the research and development of TAK-659 include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies and autoimmune disorders. In addition, further studies are needed to investigate the potential use of TAK-659 in combination with other therapies, including chemotherapy and immunotherapy. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.

合成方法

The synthesis of TAK-659 involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting material is 2-amino-4-methylthieno[3,2-d]pyrimidine, which is reacted with ethyl 2-bromoacetate to give the intermediate compound 2-ethylthio-4-methylthieno[3,2-d]pyrimidin-5(2H)-one. The intermediate is then reacted with 3-phenylpiperidine-3-carboxaldehyde to give the key intermediate 7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one. The final product is obtained by reacting the key intermediate with acetic anhydride in the presence of a base.

科学研究应用

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown potent inhibition of BTK and has demonstrated efficacy in several animal models of B-cell malignancies. TAK-659 has also been shown to have a favorable pharmacokinetic profile and is well-tolerated in animal studies.

属性

IUPAC Name

7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-15-13-25-19-18(15)21-14-23(20(19)24)11-10-22-9-5-8-17(12-22)16-6-3-2-4-7-16/h2-4,6-7,13-14,17H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGFBHJAFOWRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN(C2=O)CCN3CCCC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。